2-(2-Chloro-6-methylphenoxy)propanoic acid

Vue d'ensemble

Description

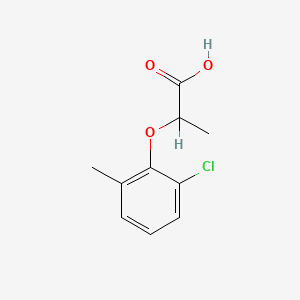

2-(2-Chloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is known for its selective action on dicotyledonous plants while sparing monocotyledonous crops, making it a valuable tool in weed management.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid typically begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This intermediate is then subjected to an esterification reaction with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenoxypropanoic acids.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C10H11ClO3

- Physical State : Colorless to brown crystalline powder

- Density : Approximately 1.3 g/cm³

Mecoprop functions by mimicking natural plant hormones, specifically auxins, leading to uncontrolled growth in susceptible plants. This mechanism disrupts normal physiological processes, ultimately resulting in the death of targeted broadleaf weeds while sparing grasses.

Agricultural Applications

Mecoprop is predominantly used in the following ways:

- Selective Herbicide : Effective against a variety of broadleaf weeds in crops such as cereals and grasslands, Mecoprop allows for the control of unwanted vegetation without harming desirable grass species.

- Lawn Care Products : Commonly included in household weed killers and lawn care formulations, Mecoprop helps maintain the aesthetic and health of turfgrass by controlling invasive weed species .

Environmental and Safety Considerations

While Mecoprop is effective as a herbicide, it poses certain environmental risks:

- Aquatic Toxicity : The compound is noted for its high toxicity to aquatic life and can have long-lasting effects on ecosystems if not managed properly .

- Health Risks : Exposure can lead to serious health concerns, including eye damage and potential toxicity if ingested. Proper safety measures are essential when handling this chemical .

Case Studies and Research Findings

Recent studies have focused on the interactions of Mecoprop with various environmental factors and its effects on both target and non-target organisms. Key findings include:

- Efficacy Against Specific Weeds : Research indicates Mecoprop's effectiveness against species such as dandelions and clover, which are common in agricultural settings.

- Environmental Impact Studies : Investigations into the persistence of Mecoprop in soil reveal that while it degrades over time, its metabolites can still pose risks to non-target plants and aquatic systems .

Mécanisme D'action

The herbicidal action of 2-(2-Chloro-6-methylphenoxy)propanoic acid is primarily due to its ability to mimic the plant hormone auxin. This leads to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, disrupting normal cellular processes and causing abnormal cell elongation and division .

Comparaison Avec Des Composés Similaires

- 2-(4-Chloro-2-methylphenoxy)propanoic acid

- 2-(2-Methyl-4-chlorophenoxy)propanoic acid

- 2-(4-Chloro-2-methylphenoxy)acetic acid

Comparison: 2-(2-Chloro-6-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it offers a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications .

Activité Biologique

2-(2-Chloro-6-methylphenoxy)propanoic acid, commonly recognized as a selective herbicide, has garnered attention for its biological activity, particularly in agricultural applications. This compound is primarily effective against broadleaf weeds while exhibiting minimal toxicity to grass species. Its unique structure and mechanism of action contribute to its efficacy and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO3. It appears as a colorless to brown crystalline powder with a density of approximately 1.3 g/cm³. The chlorinated aromatic structure is pivotal in its biological activity, allowing it to mimic natural plant hormones (auxins), which disrupts normal plant growth processes.

The primary mechanism through which this compound exerts its herbicidal effects involves:

- Auxin Mimicry : The compound mimics the action of auxins, leading to uncontrolled growth in susceptible plants.

- Selective Toxicity : It targets broadleaf weeds while sparing grasses, making it a valuable tool for crop management.

Biological Activity and Efficacy

Research indicates that this compound effectively controls various weed species. Its selectivity is attributed to the differences in how broadleaf plants and grasses respond to auxin levels.

Comparative Efficacy Table

| Weed Species | Efficacy (%) | Notes |

|---|---|---|

| Amaranthus retroflexus | 95 | Highly susceptible |

| Echinochloa crusgalli | 80 | Moderate susceptibility |

| Cirsium arvense | 90 | Effective at recommended application rates |

Toxicological Profile

While effective as a herbicide, this compound poses certain risks:

- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .

- Human Health Risks : Can cause serious eye damage and is harmful if swallowed .

Case Studies and Research Findings

Several studies have investigated the biological activity and environmental impact of this compound:

- Field Trials : A study conducted in agricultural settings demonstrated a significant reduction in broadleaf weed populations when applying this herbicide compared to untreated plots.

- Environmental Impact Assessment : Research highlighted potential risks to non-target organisms, emphasizing the need for careful application practices to mitigate adverse effects on aquatic ecosystems.

- Biodegradation Studies : Investigations into the biodegradation pathways of this compound revealed that microbial communities can effectively degrade it under specific conditions, reducing its environmental persistence .

Propriétés

IUPAC Name |

2-(2-chloro-6-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCRVMDZDXFHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957259 | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35851-12-8 | |

| Record name | Propanoic acid, 2-(2-chloro-6-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.